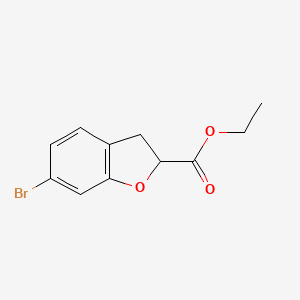
Tert-butyl 4,4,4-trimethoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,4,4-trimethoxybutanoate: is an organic compound with the molecular formula C11H22O5. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by three methoxy groups, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4,4-trimethoxybutanoate typically involves the esterification of 4,4,4-trimethoxybutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as ion-exchange resins can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4,4,4-trimethoxybutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4,4,4-trimethoxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of tert-butyl 4,4,4-trimethoxybutanoate primarily involves its hydrolysis to release 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The released 4,4,4-trimethoxybutanoic acid can then participate in various biochemical pathways, depending on the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-bromobutanoate: Similar in structure but contains a bromine atom instead of methoxy groups.
Tert-butyl 4-hydroxybutanoate: Contains a hydroxyl group instead of methoxy groups.
Tert-butyl 4-aminobutanoate: Contains an amino group instead of methoxy groups.
Uniqueness
Tert-butyl 4,4,4-trimethoxybutanoate is unique due to the presence of three methoxy groups on the fourth carbon, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C11H22O5 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
tert-butyl 4,4,4-trimethoxybutanoate |
InChI |
InChI=1S/C11H22O5/c1-10(2,3)16-9(12)7-8-11(13-4,14-5)15-6/h7-8H2,1-6H3 |
Clé InChI |
UIJYAWWITTWOBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC(OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)






![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)


![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)

